

# An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methylpentanal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Methylpentanal**

Cat. No.: **B094375**

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## Abstract

**2-Methylpentanal**, a chiral aldehyde with the chemical formula  $C_6H_{12}O$ , is a molecule of significant interest in fields ranging from flavor and fragrance chemistry to pharmaceutical synthesis.<sup>[1]</sup> Its single chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and analysis of **2-methylpentanal** enantiomers, with a focus on quantitative data and detailed experimental protocols.

## Introduction to the Chirality of 2-Methylpentanal

**2-Methylpentanal** possesses a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and a formyl (aldehyde) group.<sup>[2]</sup> This chirality results in the existence of two enantiomers: **(R)-2-methylpentanal** and **(S)-2-methylpentanal**. The absolute configuration of each enantiomer is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The formyl group receives the highest priority, followed by the propyl group, the methyl group, and finally the hydrogen atom.<sup>[2]</sup>

The three-dimensional arrangement of these groups around the chiral center is the sole difference between the enantiomers, leading to their ability to rotate plane-polarized light in opposite directions. This seemingly subtle difference can have profound implications for their interactions with other chiral molecules, such as biological receptors and enzymes.

## Physicochemical Properties

The physicochemical properties of the individual enantiomers of **2-methylpentanal** are largely identical in an achiral environment. The data presented below is for the racemic mixture, which serves as a close approximation for the pure enantiomers.[\[2\]](#)

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O
Molecular Weight	100.16 g/mol <a href="#">[2]</a>
Appearance	Colorless liquid <a href="#">[2]</a>
Boiling Point	117-120 °C <a href="#">[2]</a>
Density	0.808 - 0.809 g/mL at 25 °C <a href="#">[2]</a>
Refractive Index (n <sub>20/D</sub> )	1.401 <a href="#">[2]</a>
Water Solubility	4.2 g/L at 25 °C <a href="#">[2]</a>
Synonyms	2-Methylvaleraldehyde, $\alpha$ -Methylpentanal
CAS Number (Racemic)	123-15-9
CAS Number ((R)-enantiomer)	53531-14-9 <a href="#">[2]</a>
CAS Number ((S)-enantiomer)	82043-22-9

## Synthesis and Chiral Resolution

The synthesis of racemic **2-methylpentanal** is commonly achieved through the aldol condensation of propanal, followed by dehydration and hydrogenation.[\[1\]](#) However, for applications requiring stereospecificity, the synthesis or separation of individual enantiomers is crucial.

## Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched products. A notable example is the proline-catalyzed asymmetric aldol reaction.

Performance of (R)-**2-methylpentanal** in a Proline-Catalyzed Asymmetric Aldol Reaction:[3]

Nucleophile	Catalyst (mol%)	Solvent	Temperature (°C)	Enantiomeric Excess (ee%)	Yield (%)
Acetone	(S)-Proline (20-30)	DMSO/CHCl <sub>3</sub>	Room Temp.	94	85

## Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Biocatalytic kinetic resolution is a highly effective method for **2-methylpentanal**.

## Experimental Protocol: Biocatalytic Kinetic Resolution

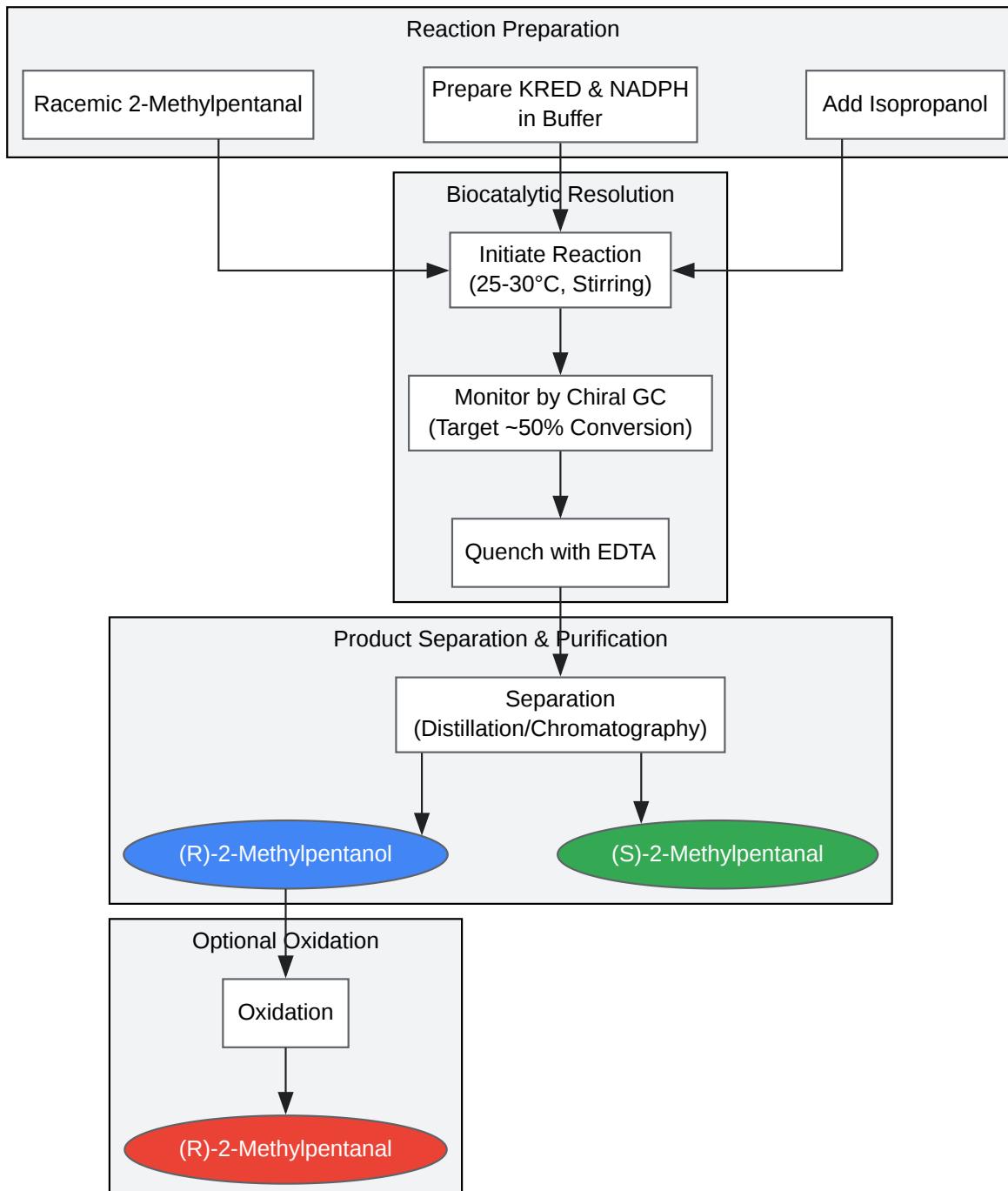
This protocol outlines a general procedure for the kinetic resolution of racemic **2-methylpentanal** using an (R)-selective ketoreductase (KRED).[4]

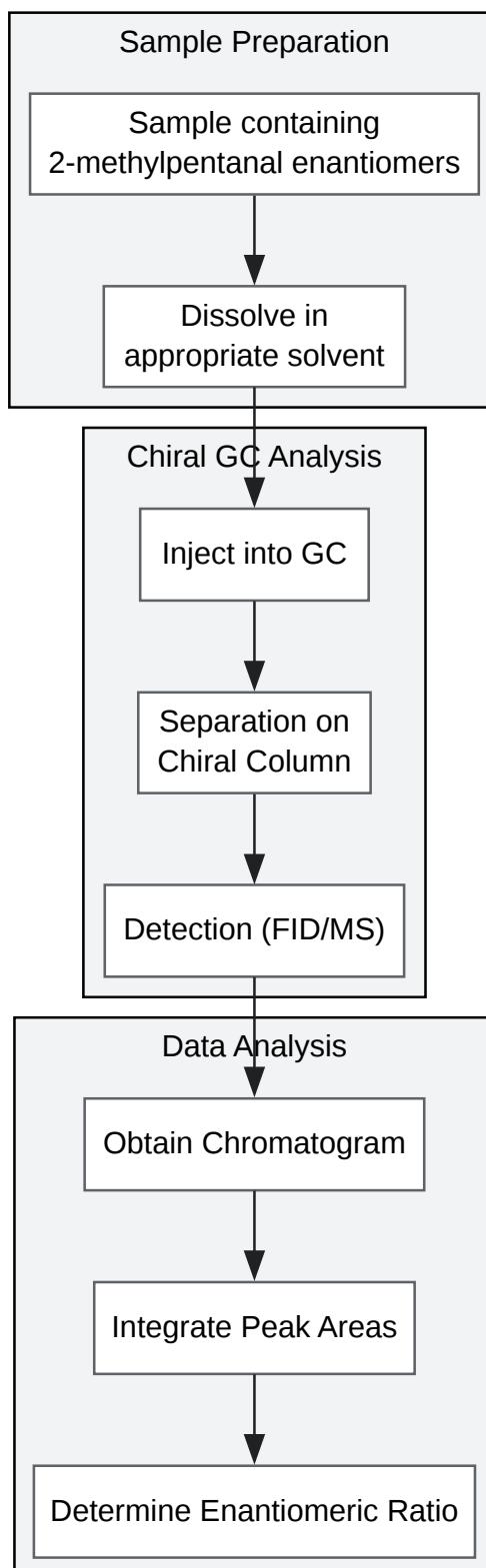
### Materials:

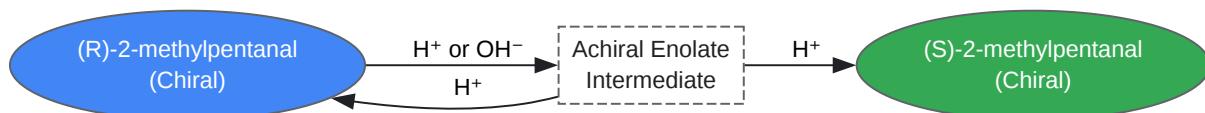
- Racemic **2-methylpentanal**
- Evolved (R)-selective ketoreductase (KRED)
- Nicotinamide cofactor (NADPH)
- Isopropanol (co-substrate for cofactor regeneration)
- Buffered aqueous medium (e.g., potassium phosphate buffer, pH 7.0)
- Chelating agent (e.g., EDTA)

### Procedure:

- Prepare a buffered solution containing the KRED enzyme and NADPH.
- Add isopropanol to the reaction mixture.
- Initiate the reaction by adding racemic **2-methylpentanal** with vigorous stirring.
- Maintain the reaction at a constant temperature (e.g., 25-30 °C).
- Monitor the reaction progress by chiral gas chromatography (GC) to achieve approximately 50% conversion.
- Quench the reaction by adding a chelating agent like EDTA.
- The mixture will contain (R)-2-methylpentanol and unreacted (S)-**2-methylpentanal**.
- Separate the alcohol and the remaining aldehyde using standard techniques such as distillation or chromatography.
- If desired, the purified (R)-2-methylpentanol can be oxidized back to (R)-**2-methylpentanal**.







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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)